

Application Notes: SAMS Peptide ELISA for AMPK Activity

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Compound of Interest

Compound Name: SAMS Peptide

Cat. No.: B612538

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Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a central regulator of metabolism.[1][2][3] Its activation in response to low cellular ATP levels triggers catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][2][4][5] Due to its key role in metabolic regulation, AMPK is a significant therapeutic target for diseases such as type II diabetes, obesity, and cancer.[1][2] The **SAMS peptide**, derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK, making it ideal for in vitro kinase assays.[6] This document outlines a non-radioactive, ELISA-based protocol for measuring AMPK activity using the **SAMS peptide**, offering a sensitive and high-throughput alternative to traditional radioactive methods.[7][8][9]

Assay Principle

The **SAMS peptide** ELISA is an in vitro assay that quantifies the kinase activity of AMPK. The assay is based on the ability of AMPK to phosphorylate the **SAMS peptide** in the presence of ATP. The resulting phosphorylated **SAMS peptide** is then immobilized on an amino-binding microplate. A primary antibody, specific to the phosphorylated serine residue within the **SAMS peptide** sequence (equivalent to phospho-ACC Ser79), is used to detect the phosphorylated peptide. A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are then used for detection. The intensity of the color produced is directly proportional to the amount of phosphorylated **SAMS peptide**, and thus to the AMPK activity.[7]

Quantitative Data Summary

The following tables summarize key quantitative data derived from **SAMS peptide**-based AMPK activity assays.

Table 1: Kinetic Parameters of Recombinant AMPK

Parameter	Value	Reference
Specific Activity of AMPK $\alpha 1\beta 1\gamma 1$	~0.21 pmol/ng/min	[7] [10]
Km for ATP	~25.27 μ M	[8]
Km for SAMS Peptide	~15.68 μ M	[8]

Table 2: Representative Standard Curve Data for Phospho-**SAMS Peptide**

This table provides an example of the data used to generate a standard curve for quantifying the amount of phosphorylated **SAMS peptide**. The optical density (OD) is measured at 450 nm.

Phospho-SAMS Peptide (pmol/reaction)	OD 450 nm (Corrected)
0	0
21.34	~0.04
42.69	~0.08
106.72	~0.23
213.43	~0.48
426.86	~0.97

Note: Data are representative and should be generated for each individual experiment.[\[7\]](#)[\[11\]](#)
[\[12\]](#)

Experimental Protocols

Materials and Reagents

- Recombinant active AMPK (e.g., $\alpha 1\beta 1\gamma 1$ complex)
- **SAMS Peptide** (Sequence: HMRSAMSGHLHLVKRR)[6][7][12]
- Phospho-**SAMS Peptide** (for standard curve)
- Adenosine 5'-triphosphate (ATP)
- Adenosine 5'-monophosphate (AMP) (optional, for allosteric activation)
- Nunc Immobilizer Amino Microplates
- Anti-phospho-Acetyl-CoA Carboxylase (Ser79) antibody
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
- Stop Solution (e.g., 0.16 M Sulfuric Acid)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)
- Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBST)
- Antibody Dilution Buffer (e.g., 3% BSA in PBST)

Detailed Step-by-Step Protocol

Part 1: AMPK Kinase Reaction

- Prepare Kinase Reaction Mix: In a PCR tube, prepare the kinase reaction mix. For a 20 μ L reaction, combine the following:
 - 4 μ L of 5x Kinase Buffer

- Recombinant AMPK (e.g., 20 ng)
- **SAMS Peptide** (e.g., to a final concentration of 112 μ M)
- AMP (optional, e.g., to a final concentration of 50 μ M)
- Nuclease-free water to bring the volume to 18 μ L.
- Initiate the Reaction: Add 2 μ L of ATP (to a final concentration of 500 μ M) to each reaction tube to start the kinase reaction.
- Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-40 minutes). The reaction time should be within the linear range of the assay.[\[11\]](#)
- Stop the Reaction: Terminate the reaction by adding 20 μ L of 50 mM EDTA.

Part 2: ELISA Detection

- Peptide Immobilization: Add 40 μ L of the stopped kinase reaction mixture to each well of a Nunc Immobilizer Amino microplate. Incubate for 2 hours at room temperature with gentle agitation to allow for covalent coupling of the **SAMS peptide** to the plate surface.
- Washing: Discard the contents of the wells and wash the plate three times with 200 μ L of Wash Buffer per well.
- Blocking: Add 200 μ L of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
- Primary Antibody Incubation: Discard the blocking buffer and wash the plate three times with Wash Buffer. Add 100 μ L of the anti-phospho-ACC (Ser79) antibody, diluted in Antibody Dilution Buffer (e.g., 1:200), to each well. Incubate for 1 hour at room temperature.
- Secondary Antibody Incubation: Discard the primary antibody solution and wash the plate six times with Wash Buffer. Add 100 μ L of the HRP-conjugated secondary antibody, diluted in Antibody Dilution Buffer (e.g., 1:5000), to each well. Incubate for 1 hour at room temperature.
- Color Development: Discard the secondary antibody solution and wash the plate six times with Wash Buffer. Add 100 μ L of TMB Substrate Solution to each well and incubate in the

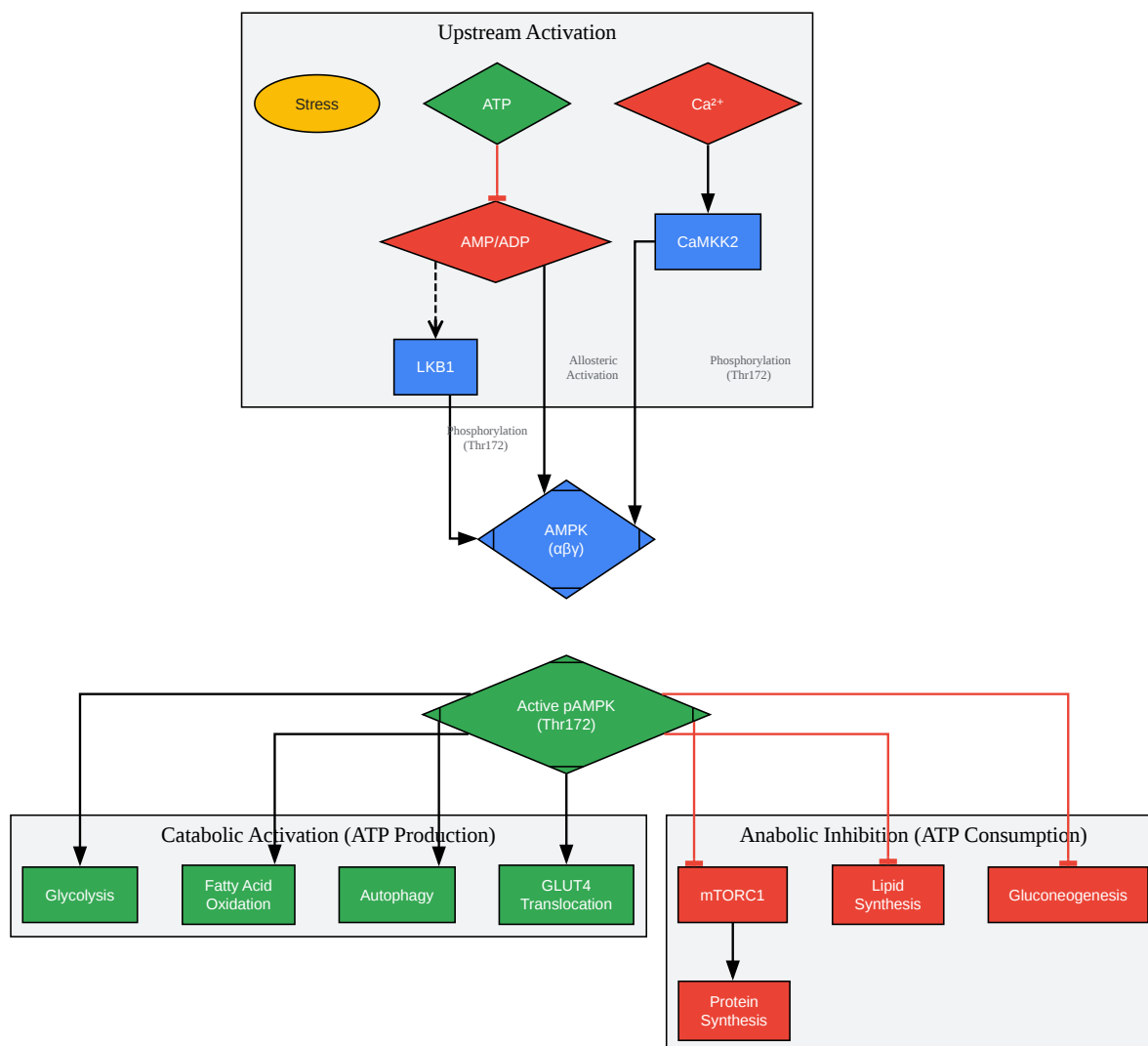
dark for 15-30 minutes, or until sufficient color has developed.

- Stop Reaction and Read Plate: Stop the color development by adding 50 μ L of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader. A background correction reading at 650 nm can also be taken.[9]

Data Analysis

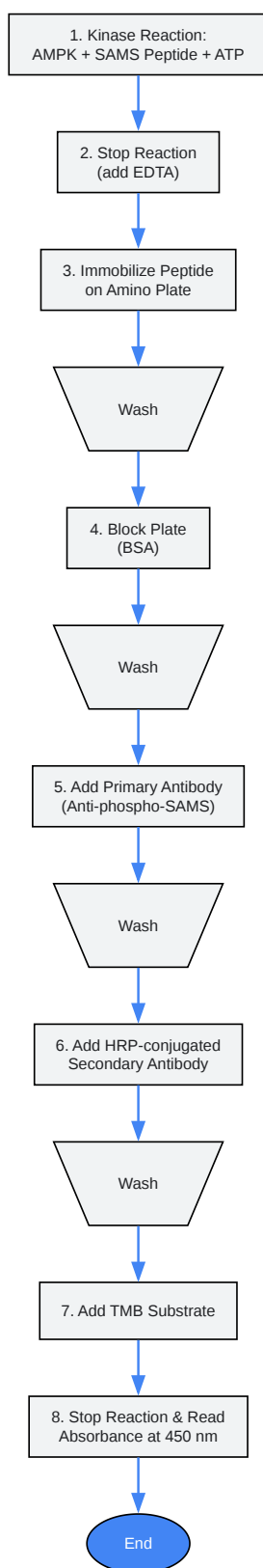
- Background Correction: Subtract the OD at 650 nm from the OD at 450 nm for each well.
- Standard Curve: Generate a standard curve by plotting the corrected OD 450 nm values against the known concentrations of the phospho-**SAMS peptide** standards.
- Quantification of Phosphorylated **SAMS Peptide**: Use the linear regression equation from the standard curve to determine the amount of phosphorylated **SAMS peptide** in each experimental sample from their corrected OD 450 nm values.
- Calculate AMPK Activity: Express AMPK activity as the amount of phosphate incorporated into the **SAMS peptide** per unit of enzyme per unit of time (e.g., pmol/ng/min).

Visualizations



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Caption: AMPK Signaling Pathway.



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Caption: **SAMS Peptide** ELISA Workflow.

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